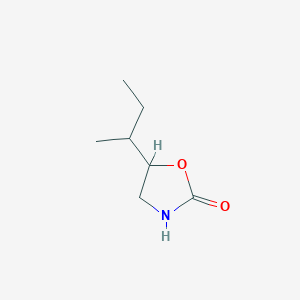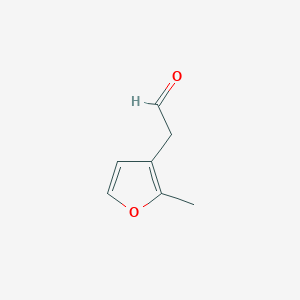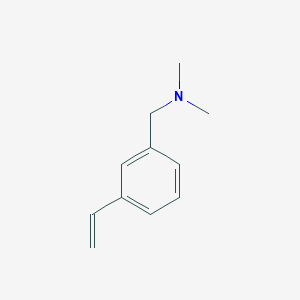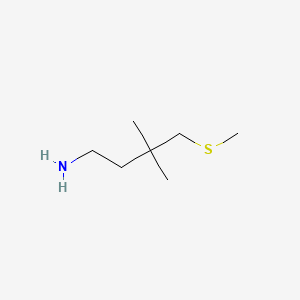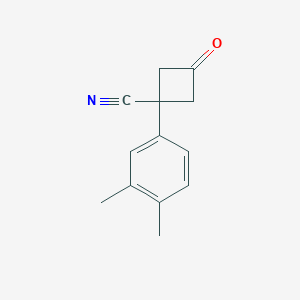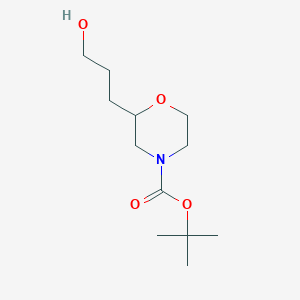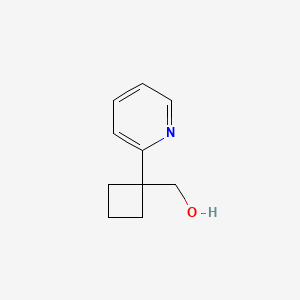
(1-(Pyridin-2-yl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pyridin-2-yl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl ring substituted with a pyridin-2-yl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the reaction of pyridine-2-carboxaldehyde with cyclobutanone in the presence of a reducing agent to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(1-(Pyridin-2-yl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridin-2-yl group can be reduced to form the corresponding piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Pyridin-2-ylcyclobutylcarboxylic acid
Reduction: (1-(Piperidin-2-yl)cyclobutyl)methanol
Substitution: (1-(Pyridin-2-yl)cyclobutyl)methyl chloride
科学的研究の応用
(1-(Pyridin-2-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in metabolic processes.
類似化合物との比較
Similar Compounds
- (1-(Pyridin-3-yl)cyclobutyl)methanol
- (1-(Pyridin-4-yl)cyclobutyl)methanol
- (1-(Pyridin-2-yl)cyclopropyl)methanol
Uniqueness
(1-(Pyridin-2-yl)cyclobutyl)methanol is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and binding properties compared to its isomers or analogs. This unique structure can result in different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(1-pyridin-2-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2 |
InChIキー |
LBYXBAJNIVUZGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
